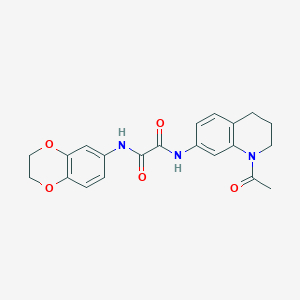![molecular formula C16H20N2O2 B2438641 [4-(1-Adamantyl)-2-nitrophenyl]amine CAS No. 59974-48-0](/img/structure/B2438641.png)
[4-(1-Adamantyl)-2-nitrophenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-Adamantyl)-2-nitrophenyl]amine: is an organic compound featuring an adamantane moiety attached to a nitrophenyl group. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, making it a valuable building block in organic synthesis . The nitrophenyl group introduces additional reactivity, allowing for various chemical transformations.
Mechanism of Action
Target of Action
Adamantane derivatives, which include [4-(1-adamantyl)-2-nitrophenyl]amine, have been found to exhibit diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known to improve the lipophilicity and stability of drugs .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups attached to the adamantane core .
Biochemical Pathways
It’s worth noting that adamantane derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
The adamantyl group is known to have relatively good fat solubility, which can greatly increase the membrane permeability of a compound .
Result of Action
Adamantane derivatives have been associated with a wide range of biological activities, including antiviral, anti-parkinsonian, or anti-alzheimer properties .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an adamantyl halide reacts with a nitrophenyl amine under basic conditions . Another approach involves the reductive amination of a nitrophenyl ketone with an adamantyl amine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be used to facilitate hydrogenation steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The adamantyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The adamantyl group enhances the stability and reactivity of catalysts used in organic synthesis.
Material Science: Used in the development of high-performance polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for antiviral and anticancer agents.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry:
Coatings and Lubricants: The stability of the adamantyl group makes it useful in high-performance coatings and lubricants.
Comparison with Similar Compounds
Amantadine: Known for its antiviral properties.
Rimantadine: Used in the treatment of influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: [4-(1-Adamantyl)-2-nitrophenyl]amine is unique due to the combination of the adamantyl and nitrophenyl groups, which confer both stability and reactivity . This dual functionality makes it versatile for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
4-(1-adamantyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-14-2-1-13(6-15(14)18(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBNOMJHSLYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2438558.png)
![(2,5-difluorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2438561.png)
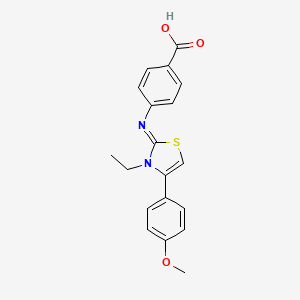
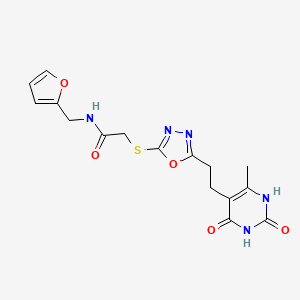
![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2438565.png)
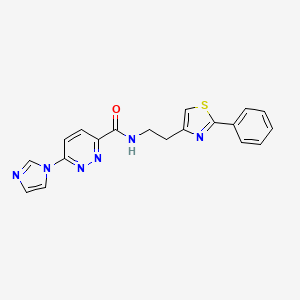

![4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2438569.png)
![5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2438570.png)


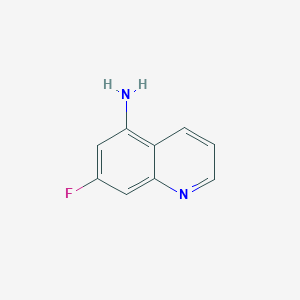
![ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2438577.png)
